molecular formula C12H13N3O3S B5596522 1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone

1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B5596522
M. Wt: 279.32 g/mol
InChI Key: NLYKKDAIKIIIKX-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals featuring a core 1,2,4-triazole moiety, known for versatile applications in pharmaceutical and materials science due to their structural uniqueness and functional adaptability. The presence of a dihydroxyphenyl group suggests potential for bioactivity, given its structural similarity to natural phenolic compounds.

Synthesis Analysis

Synthesis of related 1,2,4-triazole derivatives often involves the reaction of substituted triazole thiol with chloroacetyl compounds, in the presence of base, to yield novel triazole derivatives with various functional groups attached to the triazole ring (Wei-yong Liu et al., 2010). These syntheses are characterized by their stepwise procedures, which allow for the introduction of diverse substituents, offering a wide range of chemical and physical properties.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated through X-ray crystallography, revealing detailed geometrical parameters such as bond lengths, angles, and conformational aspects. For instance, the crystal structure determination of similar compounds showcases the spatial arrangement of the triazole ring and its substituents, providing insights into potential intermolecular interactions and steric effects (V. Kesternich et al., 2010).

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-11-13-12(15-14-11)19-6-10(18)8-4-3-7(16)5-9(8)17/h3-5,16-17H,2,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYKKDAIKIIIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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